The synthesis of rufloxacinsulfoxide typically involves the metabolic transformation of rufloxacin, which can be achieved through various processes. One notable method involves the N-demethylation of rufloxacin under specific conditions, which can be facilitated by photoinduced reactions. Research indicates that photoionization and the generation of singlet oxygen play significant roles in this process, leading to the formation of rufloxacinsulfoxide as a primary metabolite .
In laboratory settings, high-performance liquid chromatography (HPLC) techniques are often employed to isolate and quantify rufloxacinsulfoxide from biological samples, such as urine or plasma, demonstrating its relevance in pharmacokinetic studies .
Rufloxacinsulfoxide possesses a complex molecular structure typical of quinolone derivatives. Its chemical formula is , indicating the presence of several functional groups including a sulfoxide moiety. The sulfoxide group introduces unique properties that may influence its biological activity and solubility compared to its parent compound, rufloxacin.
The molecular structure can be depicted as follows:
Rufloxacinsulfoxide participates in various chemical reactions primarily related to its role as a metabolite. It can undergo further transformations in biological systems, including:
These reactions are crucial for understanding the pharmacokinetics and toxicity profiles associated with rufloxacinsulfoxide.
Rufloxacinsulfoxide exerts its effects primarily as a result of its parent compound's mechanism. Like other fluoroquinolones, it targets bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA replication and transcription. By inhibiting these enzymes, rufloxacinsulfoxide disrupts bacterial cell division and leads to cell death.
The presence of the sulfoxide group may influence its affinity for these targets or alter its pharmacological profile compared to rufloxacin. Studies have indicated that metabolites like rufloxacinsulfoxide can retain some antibacterial activity, although typically less than their parent compounds .
Rufloxacinsulfoxide exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in biological systems and its potential therapeutic applications.
Rufloxacinsulfoxide primarily serves as a biomarker in pharmacokinetic studies assessing the metabolism of rufloxacin. Its measurement in biological samples helps researchers evaluate drug absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, understanding its pharmacological effects contributes to evaluating the safety and efficacy of fluoroquinolones in clinical settings.
Furthermore, ongoing research into metabolites like rufloxacinsulfoxide may reveal new insights into their potential therapeutic roles or adverse effects associated with fluoroquinolone antibiotics. This knowledge is vital for developing safer and more effective antimicrobial therapies.
Rufloxacinsulfoxide is a defined oxidative metabolite of the fluoroquinolone antibiotic rufloxacin. Its core structure retains the tricyclic 7H-pyrido[1,2,3-de]-1,4-benzothiazine scaffold characteristic of the parent compound but incorporates a sulfoxide (-S=O) functional group at the thiazine ring’s sulfur atom. This oxidation modifies electron distribution and molecular polarity, significantly altering its physicochemical behavior compared to rufloxacin [2] [3].
The systematic IUPAC name is:9-Fluoro-2,3-dihydro-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid 1-oxideReflecting this structural complexity:
Table 1: Structural Identifiers of Rufloxacinsulfoxide
Property | Value/Descriptor |
---|---|
CAS Registry Number | 132843-25-5 |
Molecular Formula | C₁₇H₁₈FN₃O₄S (Free acid); C₁₇H₁₉ClFN₃O₄S (Hydrochloride salt) |
Molecular Weight | 379.41 g/mol (Free acid); 415.87 g/mol (HCl salt) |
Canonical SMILES | O=C(O)C1=CN2C3=C(C(S(=O)C2)=CC(N4CCN(C)CC4)=C3F)C1 |
InChI Key | WUFKQTFZNGQZEB-UHFFFAOYSA-N (Free acid) |
Rufloxacinsulfoxide exhibits distinct solubility profiles influenced by its ionizable groups (carboxylic acid, tertiary amines) and the polar sulfoxide. Experimental data indicates:
Comprehensive spectroscopic profiling enables unambiguous identification and purity assessment:
High-Resolution MS (HRMS): Confirms elemental composition (Calculated for C₁₇H₁₉FN₃O₄S⁺: 380.1078; Observed: 380.1075 ± 0.0003) [6].
Nuclear Magnetic Resonance (NMR): Key ¹H and ¹³C NMR assignments (DMSO-d₆, 400 MHz):
δ 41.2 (N-CH₃) [3] [6].The sulfoxide sulfur causes distinct downfield shifts for adjacent methylene protons compared to rufloxacin’s sulfide.
Infrared Spectroscopy (IR):
Table 2: Key Spectroscopic Signatures of Rufloxacinsulfoxide
Technique | Key Assignments | Structural Correlation |
---|---|---|
MS (ESI+) | [M+H]⁺ m/z 380.1; Fragments: 336 (-CO₂), 246 (tricycle+⁺), 135 (piperazine-F⁺) | Molecular mass; Degradation pathways |
¹H NMR | δ 4.35–4.40 (m, 2H, -S(O)-CH₂-); δ 8.65 (s, H-5) | Sulfoxide methylene; Quinolone H-5 regioisomerism |
¹³C NMR | δ 176.8 (COOH); δ 58.5 (-S(O)-CH₂-) | Carboxyl; Sulfoxide-adjacent CH₂ |
IR | 1340 cm⁻¹, 1140 cm⁻¹ (S=O); 1715 cm⁻¹ (acid C=O); 1620 cm⁻¹ (ketone C=O) | Sulfoxide; Acid/ketone differentiation |
While single-crystal X-ray diffraction (SCXRD) data for rufloxacinsulfoxide is less extensively published than for rufloxacin itself, its hydrochloride salt has been characterized:
Table 3: Solid-State Properties of Rufloxacinsulfoxide Hydrochloride
Property | Anhydrous Form (I) | Monohydrate (Form II) | Remarks |
---|---|---|---|
Crystal System | Monoclinic | Monoclinic | Confirmed by SCXRD/PXRD |
Space Group | P2₁/c | P2₁/n | |
Characteristic PXRD Peak (2θ) | 7.4°, 12.1°, 18.7° | 8.9°, 11.5°, 20.3° | Cu Kα radiation |
Melting Onset | ~245°C (dec.) | ~210°C (dec.) | Decomposition observed |
Key H-Bonding | N⁺-H···Cl, O-H···Cl | N⁺-H···Cl, O-H···Cl, O-H···O | Hydrate includes water-carboxyl bonds |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2